2-Ethyl-1-(3-piperidinylmethyl)piperidine dihydrochloride
Overview
Description
2-Ethyl-1-(3-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2 . It has a molecular weight of 283.3 g/mol .
Synthesis Analysis
Piperidine derivatives, such as this compound, play a significant role in the pharmaceutical industry . The synthesis of these compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 28 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Scientific Research Applications
Anti-Acetylcholinesterase Activity
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, similar in structure to 2-Ethyl-1-(3-piperidinylmethyl)piperidine dihydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promising results as inhibitors of acetylcholinesterase, making them potential candidates for antidementia agents (Sugimoto et al., 1990).
Anticancer Agents
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which bear structural similarities to this compound, have been synthesized and evaluated as anticancer agents. Certain compounds in this category have shown strong anticancer properties relative to established drugs like doxorubicin, suggesting their potential as therapeutic agents (Rehman et al., 2018).
Cytotoxicity and Anticancer Activity
Compounds like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related structures have been synthesized and studied for their cytotoxicity and potential as anticancer agents. These compounds have displayed significant cytotoxicity towards various cancer cell lines, indicating their relevance in cancer research (Dimmock et al., 1998).
NK1 Receptor Antagonistic Activity
Compounds structurally related to this compound have been prepared and evaluated for their NK1 receptor antagonistic activity. Some of these compounds have shown potent inhibitory activity against selective NK1 receptor agonist-induced bronchoconstriction in animal models (Kubota et al., 1998).
DNA Binding Studies
Studies have been conducted on compounds like t-3-Ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones and their derivatives for their ability to bind with DNA. Such compounds demonstrate significant binding affinity with DNA, which can be pivotal in developing new therapeutic agents (Mohanraj & Ponnuswamy, 2018).
Antimicrobial Activities
Piperidine derivatives have also been synthesized and evaluated for their antimicrobial activities. Compounds with piperidine structures have shown moderate activities against various microbial strains, indicating their potential in antimicrobial research (Ovonramwen et al., 2019).
Safety and Hazards
Piperidine, a related compound, is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Similar safety measures and hazards may apply to 2-Ethyl-1-(3-piperidinylmethyl)piperidine dihydrochloride.
Properties
IUPAC Name |
2-ethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-13-7-3-4-9-15(13)11-12-6-5-8-14-10-12;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZMIVLOQGEJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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